6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
The compound 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[2,3-d]pyrimidin-4-one core fused with a 1,2,4-oxadiazole ring. The ethyl and methyl groups at positions 3 and 5, respectively, contribute to steric and electronic modulation, influencing both synthetic accessibility and bioactivity .
Properties
IUPAC Name |
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-5-methylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2S/c1-3-22-8-19-16-12(17(22)23)9(2)13(25-16)15-20-14(21-24-15)10-4-6-11(18)7-5-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYWVHXTDWFDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C(=C(S2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of the target compound, a comparative analysis with structurally analogous molecules is provided below. Key differences in substituents, molecular properties, and biological activities are highlighted.
Table 1: Structural and Molecular Comparison of Selected Thieno[2,3-d]pyrimidin-4-one Derivatives
Structural and Electronic Modifications
- The chloro group also increases lipophilicity, favoring blood-brain barrier penetration . The 2-chlorophenyl substituent in introduces steric hindrance, which may reduce off-target interactions compared to para-substituted analogs.
- Thienopyrimidinone Modifications: The 3-ethyl group in the target compound offers a balance between steric bulk and metabolic stability, whereas the 3-(2-phenylethyl) group in may reduce solubility due to increased hydrophobicity. The 3,4-difluorobenzyl group in enhances metabolic stability via fluorine’s electron-withdrawing effects, a common strategy in drug design .
Pharmacokinetic Considerations
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